2-Oxooctanoic acid
Overview
Description
2-Oxooctanoic acid, also known as α-Ketooctanoic acid or 2-Oxocaprylic acid, is an organic compound with the linear formula CH3(CH2)5COCOOH . It has a molecular weight of 158.19 .
Molecular Structure Analysis
The molecular structure of 2-Oxooctanoic acid can be represented by the SMILES string CCCCCCC(=O)C(O)=O
. This indicates that the molecule consists of a long hydrocarbon chain with a carbonyl group and a carboxyl group at one end.
Physical And Chemical Properties Analysis
2-Oxooctanoic acid appears as flakes and has a boiling point of 82 °C/0.05 mmHg and a melting point of 33-36 °C . It should be stored at a temperature between 2-8°C .
Scientific Research Applications
Photoinitiated Synthesis of Self-Assembled Vesicles
2-Oxooctanoic acid plays a crucial role in the photoinitiated synthesis of self-assembled vesicles. The photochemical reaction of 2-oxooctanoic acid in water leads to the formation of a double-tailed surfactant, which spontaneously assembles into vesicles. These vesicles have been characterized using various techniques and show stability in different conditions, contributing to the understanding of membrane evolution and prebiotic synthesis of membrane components (Griffith et al., 2014).
White Biotechnology for Green Chemistry
In the realm of "White Biotechnology," 2-oxooctanoic acid is identified as a novel building block for chemical syntheses. It is used in fermentative processes to produce functionalized compounds, which are difficult to synthesize chemically. These biotechnologically produced acids, including 2-oxooctanoic acid, are valuable for creating a variety of chemical products, supporting the development of sustainable and environmentally friendly chemical processes (Stottmeister et al., 2005).
Aqueous Photochemistry of 2-Oxooctanoic Acid
The aqueous photochemistry of 2-oxooctanoic acid has been studied in relation to its atmospheric relevance. This research focuses on how changes in the initial solution composition affect the photochemical pathways of 2-oxooctanoic acid, including the impacts on photolysis under various pH conditions and the prediction of photoproduct shifts (Rapf et al., 2017).
Biocatalytic Oxidative Cascade for α-Ketoacids Conversion
An innovative biocatalytic oxidative cascade has been developed for converting saturated fatty acids into α-ketoacids, like 2-oxooctanoic acid. This process utilizes P450 monooxygenase and α-hydroxyacid oxidase(s) for internal recycling of the oxidant H2O2, demonstrating an efficient method for the bioconversion of fatty acids under mild conditions (Gandomkar et al., 2017).
Microbiologically Produced Carboxylic Acids in Organic Synthesis
2-Oxooctanoic acid, among other oxo- and hydroxy-carboxylic acids, has been highlighted for its role in organic synthesis. Produced microbiologically under "green" conditions, these acids serve as new building blocks in various chemical syntheses, such as hydrophilic triazines and spiro-connected heterocycles (Aurich et al., 2012).
Safety And Hazards
2-Oxooctanoic acid is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause severe skin burns and eye damage, and may cause respiratory irritation . It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray, and to avoid contact with skin and eyes .
properties
IUPAC Name |
2-oxooctanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O3/c1-2-3-4-5-6-7(9)8(10)11/h2-6H2,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPPUPQFYDYLTIY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(=O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90186468 | |
Record name | 2-Oxooctanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90186468 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Alpha-Ketooctanoic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0013211 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
2-Oxooctanoic acid | |
CAS RN |
328-51-8 | |
Record name | 2-Oxooctanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=328-51-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Oxooctanoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000328518 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Oxooctanoic acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=950 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Oxooctanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90186468 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-oxooctanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.757 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-OXOOCTANOIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8C9DFX8ABB | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Alpha-Ketooctanoic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0013211 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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